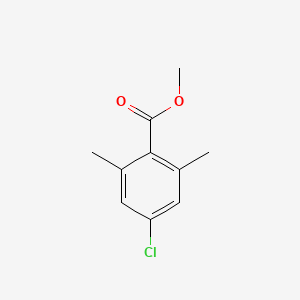

Methyl 4-chloro-2,6-dimethylbenzoate

Description

Methyl 4-chloro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 4-chloro-2,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZBBWJXRTYFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,6-dimethylbenzoate can be synthesized through the esterification of 4-chloro-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,6-dimethylbenzoic acid and methanol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acids/Bases: Strong acids or bases for hydrolysis reactions.

Oxidizing/Reducing Agents: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as amides or thioesters can be formed.

Hydrolysis Products: 4-chloro-2,6-dimethylbenzoic acid and methanol.

Scientific Research Applications

Methyl 4-chloro-2,6-dimethylbenzoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.

Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,6-dimethylbenzoate depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, such as the ester and chlorine moieties. These interactions can lead to various chemical transformations, including nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-chlorobenzoate: Similar structure but lacks the two methyl groups.

Methyl 2,6-dimethylbenzoate: Similar structure but lacks the chlorine atom.

Methyl 4-methylbenzoate: Similar structure but lacks the chlorine atom and one methyl group.

Uniqueness

Methyl 4-chloro-2,6-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Biological Activity

Methyl 4-chloro-2,6-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 1352887-69-4

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. Its activity is largely attributed to its structural features that allow it to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Antifungal Activity

The compound has shown promising antifungal activity, particularly against Candida species. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways.

Case Study: Antifungal Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested for its antifungal efficacy against various strains of Candida. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth.

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins, potentially inhibiting their function.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : In some cases, it may induce oxidative stress in microbial cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound.

Table 2: Cytotoxicity Results on Human Cell Lines

These results indicate that while the compound exhibits cytotoxic effects on cancer cell lines, it is essential to further investigate its selectivity and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.